molecular formula C8H6ClNO4 B1266463 (4-Nitrophenoxy)acetyl chloride CAS No. 20142-88-5

(4-Nitrophenoxy)acetyl chloride

Cat. No. B1266463
CAS RN: 20142-88-5
M. Wt: 215.59 g/mol
InChI Key: FLUYDOVOMDZUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to (4-Nitrophenoxy)acetyl chloride involves various steps and precursors. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group. This synthesis approach highlights a straightforward method without requiring nascent hydrogen, showcasing ease in obtaining pure crystals of the target synthon (Altowyan et al., 2022).

Molecular Structure Analysis The molecular structure of synthesized compounds can be complex, involving cooperative non-covalent interactions crucial for molecular packing. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing it crystallizes in the triclinic crystal system. The molecular packing is significantly influenced by H…H, H…C, and O…H interactions, emphasizing the importance of non-covalent interactions in the structural stability of such compounds (Altowyan et al., 2022).

Chemical Reactions and Properties Chemical properties of (4-Nitrophenoxy)acetyl chloride derivatives involve their reactivity in various chemical reactions. For instance, the (2-nitrophenyl)acetyl group has been reported as a selectively removable hydroxyl protecting group, showcasing its utility in protecting hydroxyl functions without affecting common protecting groups during the synthesis of carbohydrates (Daragics & Fügedi, 2010).

Physical Properties Analysis The synthesis and characterization of related compounds, such as poly(3-acetyl-4-hydroxyphenyl acrylate), provide insights into physical properties like thermal stability and glass transition temperature. These properties are essential for understanding the material's behavior under different conditions (Nanjundan, Selvamalar, & Jayakumar, 2004).

Chemical Properties Analysis The chemical properties of (4-Nitrophenoxy)acetyl chloride and its derivatives are significant in various reactions and applications. The ability to undergo selective reactions, such as the formation of densely packed aromatic SAMs on gold surfaces through adsorption, showcases the versatile chemical reactivity and potential applications of these compounds (Houmam et al., 2011).

Scientific Research Applications

Formation of Reactive Species

The interaction between nitrite and hypochlorous acid forms reactive intermediates capable of nitrating phenolic substrates, including 4-hydroxyphenylacetic acid. This process is significant at physiological pH and involves the formation of transient species like nitryl chloride (Cl-NO2), which modify tyrosine through direct reaction or after decomposition to reactive free radicals (Eiserich et al., 1996).

Effects on Methanogenic Systems

Nitrophenols, including 4-nitrophenol, are used in manufacturing various products. Their toxicity on anaerobic systems, particularly on acetate enrichment methanogenic systems, was studied. It was found that the toxicity of nitrophenols decreases in a specific order, with 4-nitrophenol showing significant removal in certain systems (Haghighi Podeh et al., 1995).

Synthesis and Antioxidant Activity

A series of novel phenoxy acetyl carboxamides were synthesized for their potential antioxidant and antinociceptive activities. This research highlights the versatility of compounds derived from phenoxy acetyl chloride structures in medicinal chemistry (Manjusha et al., 2022).

Hydrogen Bond Studies

Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized, revealing insights into hydrogen-bond formation in molecular structures, which can be relevant for understanding the behavior of similar nitrophenol derivatives (Romero & Margarita, 2008).

Detection of Hazardous Waste

A voltammetric sensor was developed for detecting 4-nitrophenol, a hazardous pollutant. This research underscores the environmental implications of nitrophenol derivatives and the need for efficient detection methods (He et al., 2019).

Chromatographic Determination

A method for determining trace amounts of chloro- and nitrophenols was reported, which involves direct acetylation in aqueous solutions. This method enhances the understanding of analytical techniques applicable to nitrophenol derivatives (Mathew & Elzerman, 1981).

Ionization in Reverse Micelles

The study of ionized phenols in reverse micelles provides insights into the behavior of nitrophenols in confined environments, challenging traditional definitions of pH in such systems (Silva et al., 2012).

Synthesis of Biologically Active Compounds

Ethyl 4-(4-nitrophenoxy) picolinate is an important intermediate for synthesizing various biologically active compounds, demonstrating the role of nitrophenol derivatives in pharmaceutical synthesis (Xiong et al., 2019).

Gas Chromatographic-Mass Spectrometric Analysis

A method for identifying and quantifying mono-, di-, and trihydroxybenzenes in marine and waste waters was described, highlighting the relevance of nitrophenol derivatives in environmental analysis (Boyd, 1994).

Electrochemical Sensor Development

The development of an electrochemical sensor based on a graphene composite for detecting 4-nitrophenol emphasizes the importance of such compounds in environmental monitoring (Dan et al., 2014).

Toxicity and Degradability in Anaerobic Systems

The toxic effects and degradability of nitrophenols in anaerobic systems were explored, contributing to the understanding of environmental impact and treatment strategies for nitrophenol pollutants (Uberoi & Bhattacharya, 1997).

Electro-Fenton-Like Oxidation

A study on the degradation of 4-nitrophenol using electro-Fenton-like oxidation highlights the advanced treatment methods for nitrophenol-contaminated water (Chu et al., 2020).

Lithium Tetracyanoethylenide Modified Electrode

Research on the voltammetric determination of 4-nitrophenol using a modified glassy carbon electrode contributes to the development of sensitive detection methods for environmental monitoring (Luz et al., 2004).

Safety And Hazards

“(4-Nitrophenoxy)acetyl chloride” is classified as an irritant . It’s important to handle this compound with care, avoiding contact with skin, eyes, and clothing, and to use it only under a chemical fume hood .

Future Directions

While specific future directions for “(4-Nitrophenoxy)acetyl chloride” are not available, research into related compounds such as 4-nitrophenyl activated esters shows promise in the preparation of 18 F-labelled acylation synthons . This suggests potential future applications in the field of organic synthesis .

properties

IUPAC Name

2-(4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUYDOVOMDZUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173971
Record name (4-Nitrophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenoxy)acetyl chloride

CAS RN

20142-88-5
Record name 2-(4-Nitrophenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20142-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenoxy)acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Nitrophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenoxy)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (4-nitrophenoxy)acetic acid (50 g) and thionyl chloride (150 ml) was heated under reflux for 3 h. The solution was concentrated and then coevaporated with benzene to give 4-nitrophenoxyacetyl chloride as a solid. A solution of this solid (9.4 g) in acetone (100 ml) was added dropwise to a stirred mixture of 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline hydrochloride (10 g) and sodium hydrogen carbonate (9 g) in acetone (100 ml) at 0°. Stirring was continued at room temperature for 16 h, the mixture was then filtered, and the filtrate was concentrated. The residue was treated with water and extracted with dichloromethane. The organic layer was washed with water, dried and concentrated to give the title compound (6.6 g) as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitrophenoxy)acetyl chloride
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenoxy)acetyl chloride
Reactant of Route 3
Reactant of Route 3
(4-Nitrophenoxy)acetyl chloride
Reactant of Route 4
(4-Nitrophenoxy)acetyl chloride
Reactant of Route 5
(4-Nitrophenoxy)acetyl chloride
Reactant of Route 6
(4-Nitrophenoxy)acetyl chloride

Citations

For This Compound
3
Citations
S Thamotharan, V Parthasarathi, R Malik… - … Section C: Crystal …, 2003 - scripts.iucr.org
The title compound, C12H12N2O5, is a potential antiamnesic agent. The pyrrolidinone ring has an envelope conformation, and the central moiety is almost coplanar with the planes of …
Number of citations: 6 scripts.iucr.org
CK Kim, PA Zielinski, CA Maggiulli - The Journal of Organic …, 1984 - ACS Publications
2-Pyrazolin-5-ones having 1-aryl and 3-acylamino sub-stituents are well-known as photographically useful ma-genta couplers. 1 All the known methods for the synthesis of these …
Number of citations: 21 pubs.acs.org
PC Van, RS Macomber, HB Mark Jr… - The Journal of Organic …, 1984 - ACS Publications
Poly (2, 5-thienylenes), after doping with iodine, have been shown to exhibit significant conductivity. The polymeric materials were obtained by transition-metalinduced polymerization of …
Number of citations: 79 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.